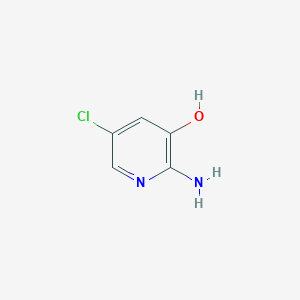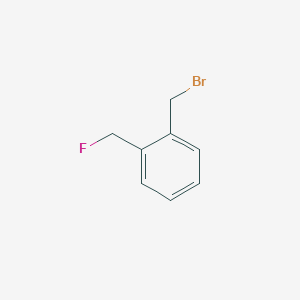
1-(Brommethyl)-2-(Fluormethyl)benzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-2-(fluoromethyl)benzene is an organic compound with the molecular formula C8H8BrF It consists of a benzene ring substituted with a bromomethyl group at the first position and a fluoromethyl group at the second position
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-2-(fluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: It is explored for its potential as a building block in the design of new drug candidates, especially those targeting specific molecular pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(fluoromethyl)toluene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to achieve selective bromination at the benzylic position.
Industrial Production Methods: In an industrial setting, the production of 1-(bromomethyl)-2-(fluoromethyl)benzene may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and yield of the desired product while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-2-(fluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2R), leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form 2-(fluoromethyl)benzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation: Conducted in acidic or basic aqueous solutions, often at room temperature or slightly elevated temperatures.
Reduction: Performed in anhydrous conditions, usually at low temperatures to prevent side reactions.
Major Products Formed:
Nucleophilic Substitution: Products include 2-(fluoromethyl)benzyl alcohol, 2-(fluoromethyl)benzonitrile, and 2-(fluoromethyl)benzylamine.
Oxidation: The major product is 2-(fluoromethyl)benzaldehyde.
Reduction: The primary product is 2-(fluoromethyl)toluene.
Wirkmechanismus
The mechanism of action of 1-(bromomethyl)-2-(fluoromethyl)benzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for nucleophilic substitution reactions. The fluoromethyl group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with other molecules.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new carbon-nucleophile bonds.
Oxidation and Reduction: The compound’s reactivity towards oxidizing and reducing agents allows for the modification of its functional groups, enabling the synthesis of various derivatives with distinct properties.
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-2-(fluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Bromomethyl)-4-fluorobenzene: This compound has the bromomethyl and fluoromethyl groups at different positions on the benzene ring, leading to variations in reactivity and applications.
1-(Bromomethyl)-3-(trifluoromethyl)benzene: The presence of a trifluoromethyl group significantly alters the compound’s electronic properties and reactivity compared to the fluoromethyl group.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2-(fluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJRLLVWSOVELC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CF)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279538 |
Source


|
| Record name | 1-(Bromomethyl)-2-(fluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158884-44-7 |
Source


|
| Record name | 1-(Bromomethyl)-2-(fluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158884-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-2-(fluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
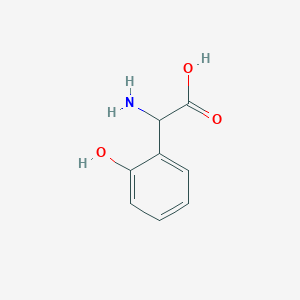
![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)
![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)
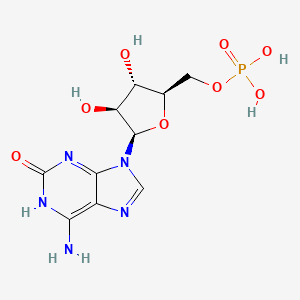

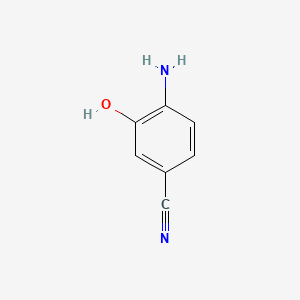
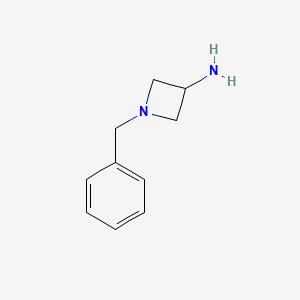
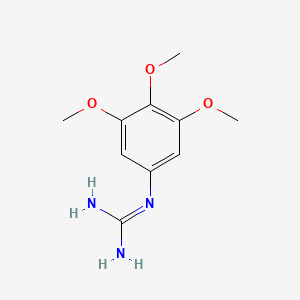

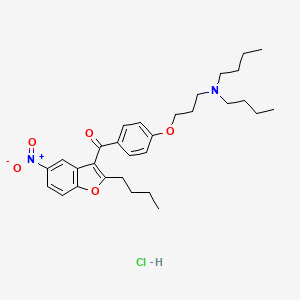
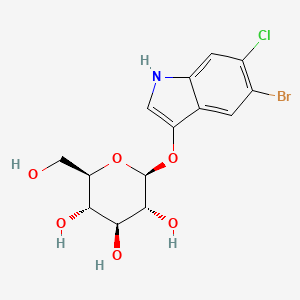

![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]](/img/structure/B1279298.png)
